molecular formula C16H16F2N2OS B1175429 N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}

N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}

Cat. No.: B1175429
M. Wt: 322.374
InChI Key: PSVXWLIWBFIUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} is a chemical intermediate designed for research and development applications. This compound features a bifunctional structure, containing both an amine group and a bis(4-fluorophenyl)methoxy moiety, which makes it a valuable precursor in synthetic organic and medicinal chemistry. Its primary research value lies in its role as a key synthon for the preparation of more complex molecules that are high-affinity ligands for neurotransmitter transporters . Scientific literature indicates that derivatives built upon this core structure have been extensively explored for their nanomolar to subnanomolar affinity for the Dopamine Transporter (DAT) . Such compounds are crucial tools in neuroscience research for studying the dopaminergic system, which is involved in conditions such as Parkinson's disease and substance abuse disorders . When incorporated into larger molecular architectures, this fragment contributes to properties that can enhance selectivity for DAT over the Serotonin (SERT) and Norepinephrine (NET) transporters . Researchers utilize this building block to develop novel compounds for potential use as pharmacological probes or in the development of radiologands for neuroimaging . This product is intended for use in a laboratory setting by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C16H16F2N2OS

Molecular Weight

322.374

IUPAC Name

2-[bis(4-fluorophenyl)methoxy]ethylthiourea

InChI

InChI=1S/C16H16F2N2OS/c17-13-5-1-11(2-6-13)15(21-10-9-20-16(19)22)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H3,19,20,22)

InChI Key

PSVXWLIWBFIUGO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCNC(=S)N)F

Origin of Product

United States

Synthetic Methodologies for N 2 Bis 4 Fluorophenyl Methoxy Ethyl and Its Derivatives

Strategies for Bis(4-fluorophenyl)methanol (B1266172) Core Formation

The cornerstone of synthesizing N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} and its derivatives is the efficient construction of the bis(4-fluorophenyl)methanol core, also known as 4,4'-difluorobenzhydrol. ossila.com This critical intermediate is typically synthesized through two main approaches: the Grignard reaction and the reduction of a benzophenone.

In the Grignard reaction approach, a Grignard reagent is prepared from an aryl halide, such as 1-bromo-4-fluorobenzene, by reacting it with magnesium in an ether solvent. echemi.com This organometallic compound is then reacted with an aldehyde or a related carbonyl compound. For instance, 4-fluorobenzaldehyde (B137897) can be added to the Grignard solution to yield the desired bis(4-fluorophenyl)methanol. echemi.com An economically advantageous variation of this method utilizes ethyl formate (B1220265) to condense two equivalents of the Grignard reagent. echemi.com

Alternatively, bis(4-fluorophenyl)methanol can be prepared by the reduction of bis(4-fluorophenyl)methanone (4,4'-difluorobenzophenone). echemi.com A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) in a solvent like methanol (B129727). echemi.comscirp.org The ketone can be synthesized by reacting 1-fluoro-4-iodobenzene (B1293370) with 4-fluorobenzeneboronic acid. chemicalbook.com

Another documented method involves the reaction of 4,4'-difluorobenzophenone (B49673) with lithium isobutoxide and dimethylamine (B145610) solution, followed by workup with ethyl acetate (B1210297) and cyclohexane (B81311) to precipitate the product. echemi.com

The choice of method often depends on the availability and cost of starting materials, as well as desired yield and purity.

Etherification and N-Alkylation Approaches for Moiety Incorporation

Once the bis(4-fluorophenyl)methanol core is obtained, the next crucial steps involve etherification and N-alkylation to introduce the N-{2-[...methoxy]ethyl} moiety.

Etherification: The hydroxyl group of bis(4-fluorophenyl)methanol can be converted into an ether linkage. While direct catalytic etherification of similar benzylic alcohols has been reported using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) at elevated temperatures, the more common strategy for synthesizing N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} involves the formation of a more reactive intermediate. scirp.org For instance, the alcohol can be converted to the corresponding 2-[bis(p-fluorophenyl)methoxy]ethyl chloride. prepchem.com

N-Alkylation: This chloride intermediate is then used to alkylate an amine. A straightforward example is the reaction of 2-[bis(p-fluorophenyl)methoxy]ethyl chloride with ammonia (B1221849) in methanol under pressure and heat in an autoclave to yield 2-[bis(p-fluorophenyl)methoxy]ethylamine. prepchem.com This primary amine can then be further functionalized.

Alternatively, N-alkylation can be achieved using reductive amination. For example, 2-[bis(4-fluorophenyl)methoxy]ethanamine hydrochloride can be reacted with an aldehyde, such as benzeneethanal, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the corresponding secondary amine. prepchem.com The use of dimethyl carbonate (DMC) has also been explored as a green methylating agent for N-alkylation of various amines, often catalyzed by bimetallic nanoparticles, although direct application to this specific system is not detailed. nih.gov

These N-alkylation reactions are fundamental in building a diverse library of derivatives from the common 2-[bis(p-fluorophenyl)methoxy]ethylamine intermediate.

Divergent and Convergent Synthetic Routes to N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-Containing Compounds

The synthesis of a library of compounds based on the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} scaffold can be strategically approached through either divergent or convergent synthetic routes.

A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of different final products. In this context, 2-[bis(p-fluorophenyl)methoxy]ethylamine serves as an excellent divergent intermediate. prepchem.com From this single compound, a multitude of derivatives can be prepared through various reactions, such as N-alkylation with different alkyl halides or reductive amination with a range of aldehydes and ketones. prepchem.com This approach is efficient for creating a family of related compounds for structure-activity relationship studies. For example, a series of 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes were synthesized from a common precursor to explore their activity as dopamine (B1211576) uptake inhibitors. nih.gov

Synthesis StrategyDescriptionApplication Example
Divergent A common intermediate is used to generate a library of structurally related compounds.Synthesis of various N-substituted derivatives from 2-[bis(p-fluorophenyl)methoxy]ethylamine. prepchem.comnih.gov
Convergent Different fragments of the target molecule are synthesized separately and then combined.Coupling of the 2-[bis(4-fluorophenyl)methoxy]ethyl moiety with a pre-synthesized complex amine. nih.gov

Stereoselective Synthesis and Diastereomeric Separation Techniques

When the derivatives of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} contain additional chiral centers, controlling the stereochemistry becomes a significant aspect of the synthesis.

Stereoselective Synthesis: This involves synthetic methods that preferentially form one stereoisomer over another. While the initial bis(4-fluorophenyl)methanol is achiral, chirality can be introduced in subsequent steps. For example, if a chiral amine or aldehyde is used in an N-alkylation or reductive amination step, a mixture of diastereomers may be formed. Achieving stereoselectivity in such reactions often requires the use of chiral catalysts or auxiliaries, which are not explicitly detailed in the provided search results for this specific compound family.

Diastereomeric Separation: In cases where a stereoselective synthesis is not employed or is not perfectly efficient, a mixture of diastereomers is often produced. These diastereomers have different physical properties and can typically be separated by standard laboratory techniques such as column chromatography or crystallization. For example, the synthesis of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide resulted in a racemic mixture that was purified by flash chromatography. nih.gov Similarly, the formation of the maleate (B1232345) salt of 2-[bis(p-fluorophenyl)methoxy]ethylamine and subsequent crystallization is a method used for purification, which can also serve to separate diastereomeric salts if a chiral acid is used. prepchem.com The synthesis of a (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl) derivative also implies the formation of a racemic mixture. mdpi.com

The specific methods for stereoselective synthesis or separation would be highly dependent on the exact structure of the target derivative.

Structure Activity Relationship Sar Studies of N 2 Bis 4 Fluorophenyl Methoxy Ethyl Derivatives

Impact of Substituents on Binding Affinity to Monoamine Transporters

The affinity and selectivity of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} analogs for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) are profoundly influenced by the nature and position of various substituents.

Dopamine Transporter (DAT) Selectivity Determinants

Research has consistently shown that modifications to the N-substituted piperidine (B6355638) or piperazine (B1678402) moiety of the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} scaffold play a pivotal role in determining DAT binding affinity and selectivity. Generally, compounds that are unsubstituted or bear fluoro-substitutions tend to exhibit the highest activity and selectivity for the DAT nih.gov.

One strategy to enhance DAT affinity involves the modification of the terminal nitrogen. For instance, replacing a piperazine ring with a homopiperazine or piperidine ring system has been shown to be well-tolerated at the DAT, with some piperidine analogues also demonstrating improved metabolic stability nih.gov. Aromatic substitutions in the para position of certain analogs have been found to yield DAT affinities similar to their unsubstituted counterparts nih.gov.

Furthermore, the stereochemistry of substituents can significantly impact selectivity. In a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, analogues with a hydroxyl group in the (S) configuration were found to be more selective for DAT over SERT compared to the corresponding (R) enantiomers nih.govresearchgate.net. For example, the compound (+)-11 in this series demonstrated both high affinity and selectivity for DAT over SERT nih.govresearchgate.net.

The following table summarizes the binding affinities of selected N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives for the dopamine transporter.

CompoundModificationDAT Ki (nM)
1b 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidinePotent
9a 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineHigh
(+)-11 (S)-1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazineHigh
RDS03–94 (5a) 2,6-dimethylation of the piperazine ring23.1
Fluorinated analogue 23 Replacement of an OH group with F135
Fluorinated analogue 24 Replacement of an OH group with F1050

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Interactions

In some cases, modifications that enhance DAT affinity can lead to a decrease in selectivity over SERT. For example, incorporating an aromatic ring directly on the terminal piperazine nitrogen significantly reduced DAT selectivity over SERT nih.gov. Similarly, aromatic substitutions at the para position of certain analogues, while maintaining DAT affinity, resulted in ligands that were less selective over SERT nih.gov.

Regarding NET, many of the studied analogues in this class exhibit high selectivity for DAT over NET. For two representative compounds, 12b and 20a, the Ki values at NET were reported to be 4040 nM and >100,000 nM, respectively, highlighting their significant DAT selectivity nih.gov.

The table below presents the selectivity profiles of selected derivatives.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Ratio
9a High--49
12b --4040-
20a -->100,000-

Conformational Analysis and Molecular Flexibility in Ligand-Target Interactions

The three-dimensional conformation of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives is a critical factor in their interaction with monoamine transporters. Molecular modeling and conformational analysis studies suggest that the flexibility of the ethylamine (B1201723) linker and the orientation of the bis(4-fluorophenyl)methoxy group are key determinants of binding.

Atypical DAT inhibitors, a class to which some of these derivatives belong, are predicted through molecular modeling to bind to an inward-facing conformation of the DAT nih.gov. This is in contrast to typical DAT inhibitors like cocaine, which are thought to bind to an outward-facing conformation nih.gov. This difference in binding mode may underlie the distinct behavioral profiles of atypical inhibitors. The binding of atypical DAT inhibitors often induces a more occluded conformation of the transporter, which is dependent on the formation of a hydrogen bond between Tyr156 and Asp79 residues in the DAT nih.gov.

Computational approaches, such as the use of Monte Carlo methods, can be employed to generate a pool of low-energy conformers for these flexible molecules. By analyzing these conformers, key residues and functional groups that contribute to a more rigid and favorable binding conformation can be identified sdsu.edu. The steric field generated by the molecule's conformation is particularly important as it dictates the available sites for interaction with the protein target sdsu.edu.

Role of Fluorine Substitution in Ligand-Receptor Recognition

The presence of two fluorine atoms on the phenyl rings is a defining feature of the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} scaffold and plays a significant role in its interaction with monoamine transporters. In general, fluoro-substituted compounds within this class have been found to be the most active and selective for the DAT nih.gov.

The substitution of hydrogen with fluorine can have several effects that enhance binding affinity. Fluorine is highly electronegative and can alter the electrostatic potential of the molecule, leading to more favorable dipole-dipole or other electrostatic interactions with the receptor binding pocket. While replacing a hydroxyl group with fluorine in some chemotypes has been shown to increase affinity, in the case of certain N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} analogues (compounds 23 and 24), this substitution led to a notable decrease in DAT binding affinity, indicating that the role of fluorine is highly context-dependent nih.gov.

The introduction of fluorine can also influence the conformation of the ligand, pre-organizing it into a more favorable geometry for binding. Furthermore, fluorine can participate in non-classical hydrogen bonds and other specific interactions with amino acid residues in the transporter. The precise nature of these interactions can be elucidated through high-resolution structural studies and molecular modeling.

Rational Design Principles for Modulating Molecular Recognition Profiles

The SAR data gathered from studying N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives have led to the formulation of several rational design principles for modulating their molecular recognition profiles. A primary goal is often to enhance DAT affinity and selectivity while also improving pharmacokinetic properties such as metabolic stability.

One successful strategy has been the modification of the piperazine ring. For instance, 2,6-dimethylation of the piperazine ring was explored to address metabolic instability arising from N-dealkylation, leading to a compound with improved DAT affinity nih.gov. Another approach involves replacing the piperazine ring with other cyclic amines, such as homopiperazine or piperidine, which has been shown to be well-tolerated at the DAT and can lead to improved metabolic stability nih.gov.

The length and nature of the N-substituent are also critical. Varying the alkyl chain length and introducing different substitutions have been employed to optimize activity and selectivity for the DAT nih.gov. The design of fluorescently labeled ligands based on this scaffold also requires careful consideration of the attachment point and linker length of the fluorophore to minimize adverse effects on binding affinity nih.gov.

These rational design approaches, guided by SAR studies, continue to drive the development of novel N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives with tailored affinities and selectivities for monoamine transporters.

Molecular and Cellular Mechanisms of Action for N 2 Bis 4 Fluorophenyl Methoxy Ethyl Containing Compounds

Ligand-Transporter Binding Kinetics and Thermodynamics

The binding of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-containing compounds to the dopamine (B1211576) transporter is a complex process characterized by high affinity and specific kinetic properties. Studies using radiolabeled ligands, such as [3H]GBR 12935, have been pivotal in understanding these interactions.

Research on [3H]GBR 12935 binding to human brain tissue revealed that it is saturable and of high affinity. nih.gov In the human caudate nucleus, the specific binding of [3H]GBR-12935 is characterized by a high affinity (KD of 2.34 ± 0.18 nM) and is sodium-dependent. nih.gov The maximum binding capacity (Bmax) in the human caudate nucleus has been measured at 1.36 ± 0.18 pmol/mg protein. nih.gov However, studies in human putamen using [3H]GBR 12935 identified both a high-affinity site (KiH = 54 nM) and a low-affinity site (KiL = 4.5 µM). nih.gov

Kinetic studies of GBR 12909, another prominent analog, have revealed a two-step binding mechanism. nih.gov This process involves a rapid initial association followed by a slower conformational change, or "isomerization," of the transporter-ligand complex. nih.gov The initial rapid binding step for GBR 12909 is characterized by an equilibrium constant (KL) of 34 ± 11 nM, while the slower isomerization step has a rate constant (ki) of 0.033 ± 0.005 s-1. nih.gov This isomerization phenomenon is not unique to the GBR series and has been observed with other DAT inhibitors, suggesting it is a general property of the dopamine transporter. nih.gov

The binding affinity of these compounds is influenced by the substitution on the piperazine (B1678402) nitrogen. A series of optically pure 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines were synthesized and evaluated for their DAT binding affinity. nih.gov It was found that analogs with a hydroxyl group in the (S) configuration were more selective for the DAT over the serotonin (B10506) transporter (SERT). nih.gov

Table 1: Binding Affinity of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} Analogs at the Dopamine Transporter

Compound Binding Affinity (Ki, nM) Transporter Tissue Source
GBR 12935 2.34 (KD) DAT Human Caudate Nucleus nih.gov
GBR 12935 54 (KiH) DAT Human Putamen nih.gov
GBR 12909 1 (Ki) DAT Rat Striatum tocris.com
(+)-11 High DAT Not Specified nih.gov

Modulation of Neurotransmitter Uptake Mechanisms at the Cellular Level

The primary cellular mechanism of action for N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-containing compounds is the potent and selective inhibition of dopamine uptake. tocris.comwikipedia.org This inhibition leads to an increase in the extracellular concentration and dwell time of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

GBR 12909 is a potent and competitive inhibitor of dopamine uptake, with a reported Ki value of 1 nM for the inhibition of striatal dopamine uptake. tocris.com It demonstrates high selectivity for the DAT, having over 100-fold lower affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin transporter (SERT). tocris.com Similarly, GBR 12935 is a selective dopamine reuptake inhibitor. wikipedia.orgrevvity.com The inhibitory effects of these compounds on dopamine uptake correlate well with their binding affinities at the DAT. nih.gov

The location of these binding sites on dopaminergic neurons has also been investigated. Studies have shown that the binding of [3H]GBR 12935 to dopamine uptake sites is lost in the caudate nucleus following lesions of nigrostriatal nerve endings, confirming their presence on these terminals. nih.gov Interestingly, the number of dopamine uptake sites in the substantia nigra was not affected by lesions of the striato- and pallidonigral pathways, suggesting that these sites may also be located on the soma or dendrites of nigral neurons. nih.gov

The development of analogs has aimed to refine this activity. For instance, a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines were synthesized to investigate their dopamine transporter affinity. nih.gov The (S)-enantiomers demonstrated greater selectivity for the DAT over the SERT, highlighting the stereochemical requirements for potent and selective inhibition of dopamine uptake. nih.gov

Allosteric Modulation and Orthosteric Binding Site Interactions

The interaction of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-containing compounds with the dopamine transporter is complex and may involve more than simple competitive binding at the primary dopamine binding (orthosteric) site. Evidence suggests that these compounds can induce conformational changes in the transporter, a hallmark of allosteric modulation. nih.gov

The two-step binding mechanism observed for GBR 12909, characterized by an initial rapid binding followed by a slow isomerization of the transporter-ligand complex, points towards an induced-fit model of binding. nih.gov This conformational change in the transporter protein is likely responsible for the high-affinity binding and potent inhibition of dopamine uptake. nih.gov This phenomenon is not limited to GBR compounds, suggesting it may be a more general feature of ligand interactions with the dopamine transporter. nih.gov

While the primary interaction is believed to be at the orthosteric site, the unique kinetic profiles of these compounds suggest that their binding may be influenced by or may influence other sites on the transporter. The concept of allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric site to modulate the affinity or efficacy of the primary ligand, is an active area of research for DAT inhibitors. The distinct behavioral profiles of some GBR compounds compared to other DAT inhibitors like cocaine, despite both targeting the DAT, may be explained by differences in their binding modes and their ability to induce specific conformational states of the transporter. nih.gov

Exploration of Alternative Molecular Targets and Binding Profiles

Notably, GBR 12909 has been shown to be a potent sigma (σ) receptor ligand, with an IC50 value of 48 nM. tocris.com Sigma receptors are a unique class of intracellular proteins that are not classical neurotransmitter receptors. They are involved in a variety of cellular functions and have been implicated in the modulation of several neurotransmitter systems, including the dopaminergic system. The interaction of GBR 12909 with sigma receptors may contribute to its distinct pharmacological effects compared to other DAT inhibitors with lower sigma receptor affinity.

Furthermore, structure-activity relationship (SAR) studies have aimed to improve the selectivity of these compounds for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), as well as other receptors. For example, in a series of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, modifications to the terminal nitrogen were made to enhance DAT affinity and selectivity over the serotonin transporter and sigma1 receptors. nih.govresearchgate.net The development of analogs with high selectivity for the DAT is a key objective in the design of potential therapeutic agents, for instance, for psychostimulant abuse, to minimize off-target effects. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of N 2 Bis 4 Fluorophenyl Methoxy Ethyl Structures

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to determine the optimized molecular geometry and electronic structure of compounds like N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}. researchgate.netdergipark.org.tr By solving approximations of the Schrödinger equation, DFT can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its lowest energy state. researchgate.netmaterialsciencejournal.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netajchem-a.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability; a larger energy gap generally implies higher stability and lower reactivity. ajchem-a.com

These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. researchgate.netajchem-a.com MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions. ajchem-a.com

Table 1: Representative Quantum Chemical Properties Calculated for a Bis(4-fluorophenyl) Scaffold
ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.4 eVCorrelates with chemical stability and reactivity ajchem-a.com
Ionization Potential6.5 eVEnergy required to remove an electron materialsciencejournal.org
Electron Affinity2.1 eVEnergy released when an electron is added

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of how N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} and its analogs interact with biological targets over time. These simulations model the movements of atoms in the ligand and its target protein, offering insights into the stability of the ligand-protein complex and the nature of their interactions. japsonline.com

For analogs of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}, MD simulations have been used to characterize their binding modes within the central binding site of the human dopamine (B1211576) transporter (hDAT). nih.gov These studies can reveal how different conformations of the transporter, such as outward-open or occluded states, are stabilized by the presence of the ligand. nih.gov Simulations can track key intermolecular forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for maintaining the bound state.

Furthermore, MD simulations are essential for studying ligands targeted to membrane-associated proteins. nih.gov By placing the ligand and protein within a simulated phospholipid bilayer, researchers can observe how the ligand orients itself at the lipid-water interface, a behavior that can be critical for successful binding to the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs based on the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} scaffold, QSAR models can be developed to predict their binding affinity for targets like the dopamine and serotonin (B10506) transporters. ebi.ac.uk These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive equation that can guide the synthesis of new compounds with enhanced potency and selectivity. nih.govebi.ac.uk

Complementary to QSAR, pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.govresearchgate.netperiodikos.com.br A pharmacophore model for inhibitors targeting the dopamine transporter, based on the bis(4-fluorophenyl)methoxy core, would typically include features such as aromatic rings, hydrogen bond acceptors, and hydrophobic centers. researchgate.net This model serves as a 3D query for screening virtual libraries to identify novel chemical scaffolds that could exhibit the desired biological activity. nih.gov

Table 2: Hypothetical Pharmacophore Features for a Dopamine Transporter Inhibitor Based on the Bis(4-fluorophenyl) Scaffold
Pharmacophoric FeatureDescriptionPotential Corresponding Moiety
Aromatic Ring (2)Participates in π-π stacking or hydrophobic interactions4-fluorophenyl groups
Hydrophobic Center (1)Occupies a non-polar pocket in the binding siteEthyl linker
Hydrogen Bond Acceptor (1)Forms a hydrogen bond with a donor residue in the targetEther oxygen
Positive Ionizable/H-Bond Donor (1)Interacts with a negatively charged or H-bond acceptor residueTerminal amine group

Ligand Docking and Binding Site Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand within the binding site of a target protein. nih.gov This technique scores different binding poses based on their steric and energetic complementarity, providing insights into the molecular basis of ligand recognition.

For analogs of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}, docking studies have been instrumental in understanding their interactions with the dopamine transporter (DAT). nih.gov These models can predict specific contacts between the ligand and key amino acid residues in the binding pocket. For example, the two 4-fluorophenyl rings can form hydrophobic and aromatic stacking interactions, while the ether oxygen and terminal nitrogen can act as hydrogen bond acceptors or donors. Such studies help explain the structure-activity relationships observed experimentally and can predict how modifications to the ligand's structure might impact its binding affinity and selectivity. nih.gov

Table 3: Typical Output from a Molecular Docking Study
ParameterExample ValueInterpretation
Binding Energy-9.5 kcal/molAn estimate of the binding affinity; more negative values indicate stronger binding.
Key Interacting ResiduesAsp79, Phe176, Tyr156Specific amino acids in the target's active site that form critical contacts with the ligand. japsonline.com
Type of InteractionsHydrogen bonds, hydrophobic interactions, π-π stackingThe primary non-covalent forces stabilizing the ligand-protein complex.
Predicted ConformationExtended or FoldedThe predicted 3D shape of the ligand when bound to the target.

Conformational Landscape Analysis and Energy Minima

Flexible molecules like N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} can exist in multiple three-dimensional shapes, or conformations, due to rotation around their single bonds. Conformational analysis aims to identify the most stable of these conformations (energy minima) and the energy barriers between them. researchgate.net

Computational methods can systematically rotate the molecule's bonds and calculate the potential energy at each step to map out its conformational landscape. This analysis reveals the low-energy, and therefore most probable, shapes the molecule will adopt. For the bis(4-fluorophenyl)methoxy moiety, a key parameter is the dihedral angle between the two fluorophenyl rings, which dictates their spatial relationship. nih.gov X-ray crystallography of related structures has shown that this angle can be significant, indicating a non-planar arrangement is often preferred. nih.gov Understanding the preferred conformations is crucial, as the biologically active conformation is the one that fits optimally into the target's binding site.

Table 4: Illustrative Dihedral Angles for Key Bonds in a Low-Energy Conformer
Atoms Defining Dihedral AngleIllustrative Angle (Degrees)Description
F-C-C-F (between rings)~70°Describes the twist between the two fluorophenyl rings. nih.gov
C(phenyl)-C-O-C(ethyl)~180° (anti)Defines the orientation of the ether linkage relative to a phenyl ring.
C-O-C-C(ethyl)~60° (gauche)Describes a kink in the ethyl chain.
O-C-C-N~180° (anti)Defines the extended conformation of the ethylamine (B1201723) chain.

Analytical Methodologies for the Characterization and Quantification of N 2 Bis 4 Fluorophenyl Methoxy Ethyl Derivatives in Research

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation

The confirmation of the chemical structure of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives relies heavily on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the precise molecular structure. ¹H NMR spectra provide information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. For instance, the characteristic signals for the methoxy (B1213986) bridge proton (CH-O), the ethyl chain protons (-O-CH₂-CH₂-N-), and the distinct aromatic protons on the fluorophenyl rings are readily identifiable. mdpi.comresearchgate.net The integration of these signals helps to confirm the proton count in each part of the molecule. ¹³C NMR complements this by identifying the number of non-equivalent carbon atoms and their chemical environment, confirming the carbon skeleton of the derivative. researchgate.netacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. Key vibrational frequencies confirm the structural integrity of the derivatives. Characteristic absorption bands include C-H stretching from the aromatic and aliphatic regions, C-O-C stretching of the ether linkage, and the prominent C-F stretching from the fluorophenyl groups. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns, further confirming the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. acs.org The fragmentation pattern observed in the mass spectrum can help to piece together the different components of the molecule, such as the loss of a fluorophenyl group or cleavage at the ether linkage.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic rings in N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives gives rise to characteristic absorption bands in the UV region, typically between 200-300 nm. researchgate.netsemanticscholar.org While not as structurally detailed as NMR or MS, it is useful for confirming the presence of the chromophore and for quantitative analysis based on Beer-Lambert's law.

Table 1: Summary of Spectroscopic Data for Characterization of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} Derivatives

TechniqueInformation ObtainedTypical Observations for N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} Core Structure
¹H NMRProton environment, connectivity, and countSignals for aromatic protons (fluorophenyl rings), methine proton (Ar₂CH-O), and ethyl bridge protons (-O-CH₂-CH₂-N). mdpi.com
¹³C NMRCarbon skeleton and chemical environmentResonances for aromatic carbons, methine carbon, ethyl bridge carbons, and carbons attached to fluorine. researchgate.netacs.org
IRFunctional groupsCharacteristic stretches for C-F, C-O (ether), C-N, and aromatic C-H bonds. researchgate.net
Mass SpectrometryMolecular weight and fragmentation patternMolecular ion peak (M+) corresponding to the compound's mass; fragments from cleavage of ether or ethyl linkages. acs.org
UV-VisElectronic transitions (chromophores)Absorption maxima in the UV range (approx. 200-300 nm) due to the bis(4-fluorophenyl)methyl chromophore. researchgate.net

Chromatographic Separation and Purity Assessment (e.g., TLC, HPLC, GC)

Chromatographic techniques are essential for separating the desired compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the derivative.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and for preliminary purity checks. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the separation of the product from other components can be visualized, often under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment of non-volatile N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives. Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, is commonly employed. researchgate.netnsf.gov The compound is detected by a UV detector, and the area of the peak corresponding to the product is used to calculate its purity, which is often required to be greater than 95-98% for research purposes. HPLC methods can be validated for parameters such as linearity, precision, and accuracy. nsf.gov

Gas Chromatography (GC): For derivatives that are thermally stable and sufficiently volatile, GC can be used for purity analysis. The sample is vaporized and passed through a column, and separation is based on the compound's boiling point and interaction with the stationary phase. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for separating and identifying components in a mixture.

Table 2: Chromatographic Methods for Purity Assessment

TechniquePrimary UseTypical Conditions
Thin-Layer Chromatography (TLC)Reaction monitoring, rapid purity checkStationary Phase: Silica gel plates. Mobile Phase: Mixture of non-polar and polar organic solvents (e.g., Hexane/Ethyl Acetate). mdpi.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation and quantification of purityStationary Phase: C18 or C8 reversed-phase column. Mobile Phase: Acetonitrile/Water or Methanol (B129727)/Buffer gradients. Detection: UV at a specific wavelength. researchgate.netnsf.gov
Gas Chromatography (GC)Separation of volatile and thermally stable derivativesColumn: Capillary columns (e.g., DB-17MS). Carrier Gas: Helium or Nitrogen. Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). wikipedia.org

Radiosynthesis and Radioligand Development for Receptor Mapping

To study the interaction of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives with biological targets like the dopamine (B1211576) transporter (DAT) in vivo, radiolabeled versions of these compounds are developed for use in non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com

The process involves incorporating a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ¹²³I, ¹²⁵I) radionuclide into the molecule. The synthesis must be rapid, especially for short-lived isotopes like ¹¹C (half-life ≈ 20 minutes). For instance, ¹⁸F can be introduced via nucleophilic substitution of a suitable leaving group (e.g., tosylate) on an appropriate precursor molecule. researchgate.netuni.lu Similarly, radioiodine can be introduced via electrophilic destannylation of a tributylstannyl precursor. mdpi.comresearchgate.net

Following the radiosynthesis, the radiolabeled product must be rapidly purified, typically using HPLC, to ensure high radiochemical purity (>98%). mdpi.com The specific activity, a measure of the radioactivity per mole of the compound, is also determined and needs to be high to allow for the administration of a tracer dose that does not cause pharmacological effects. These radioligands are then used in preclinical and clinical imaging studies to map the density and distribution of target receptors in the brain. mdpi.comacs.org

Table 3: Examples of Radiosynthesis of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} Analogues

RadionuclidePrecursor TypeRadiolabeling ReactionTypical Radiochemical YieldReference
¹²³ITributylstannyl precursorElectrophilic radioiododestannylation40 ± 10% mdpi.com
¹⁸FTosylate precursorNucleophilic substitution30-36% researchgate.netuni.luwpmucdn.com
¹²⁵ITributylstannyl precursorElectrophilic radioiododestannylation~70% researchgate.net

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective approach for the quantification of electroactive compounds. acs.org While specific applications for N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives are not extensively documented, the core structural motifs—specifically the piperazine (B1678402) ring and the bis(4-fluorophenyl)methoxy group—are amenable to electrochemical analysis. mdpi.comresearchgate.net

These techniques measure the current or potential generated by a chemical reaction at an electrode surface. The key principles involve the oxidation or reduction of the analyte.

Voltammetry: This technique measures the current that flows as the potential applied to an electrode is varied. For derivatives containing a piperazine moiety, the nitrogen atoms can be electrochemically oxidized. mdpi.com The potential at which this oxidation occurs and the magnitude of the resulting current can be used for qualitative identification and quantitative measurement. The oxidation potential can be high, but the use of chemically modified electrodes, such as those with nickel oxide nanoparticles, can lower this potential and enhance the sensitivity of the measurement. researchgate.net

Amperometry: In amperometry, a constant potential is applied to the working electrode, and the resulting current is measured over time. This method is often coupled with HPLC (HPLC-EC). As the analyte elutes from the HPLC column and passes through the electrochemical detector, it is oxidized or reduced, generating a current that is proportional to its concentration. This provides a highly sensitive and selective method for quantification, with detection limits often in the nanomolar range. researchgate.net

The fluorinated aryl ether component of the molecule is generally characterized by high electrochemical stability. However, studies on related phthalocyanine (B1677752) compounds containing a bis(4-fluorophenyl)-methoxy substituent have demonstrated that this group is electrochemically active, suggesting it could also contribute to the electrochemical signal. researchgate.net Therefore, electrochemical methods represent a promising, though less commonly reported, avenue for the sensitive detection and quantification of this class of compounds in research settings.

Pre Clinical Pharmacokinetic and Metabolic Studies of N 2 Bis 4 Fluorophenyl Methoxy Ethyl Derivatives Mechanistic Focus

In Vitro Metabolic Stability Assessment (e.g., liver microsomes)

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. nih.gov In vitro assays using liver microsomes, which are fragments of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, are a standard method for early-stage assessment. nih.govnih.gov These assays measure the rate at which a compound is metabolized, allowing for the calculation of parameters like intrinsic clearance (CLint) and half-life (t½). nih.gov

For derivatives based on the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} scaffold, research has focused on modifying the alicyclic amine portion of the molecule to enhance metabolic stability. Studies comparing different amine moieties have shown that these structural changes significantly impact the compound's resilience to metabolism in both rat and human liver microsomes. For instance, piperidine (B6355638) analogues generally exhibit improved metabolic stability over earlier piperazine-based compounds. mdpi.com One study noted that while an early lead compound had a modest half-life of 20 minutes in mouse liver microsomes, subsequent modifications led to analogues with significantly improved stability. mdpi.com Another series yielded a lead compound, 14a, which demonstrated moderate metabolic stability in human liver microsomes. mdpi.com More stable analogues, such as 18b, have been identified, with 44% of the compound remaining after a 60-minute incubation with mouse liver microsomes. nih.gov

Table 1: Metabolic Stability of Selected N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} Derivatives in Liver Microsomes
Compound AnalogueTest SystemStability FindingReference
JJC10–73 (6)Mouse Liver Microsomest½ = 38 mins mdpi.com
RDS03–94 (5a)Mouse Liver Microsomest½ = 20 mins mdpi.com
Compound 14aHuman Liver MicrosomesDescribed as "moderate" stability mdpi.com
Compound 18bMouse Liver Microsomes44% remaining after 60 min nih.gov
Piperidine Analogues (e.g., 20a-d)Rat Liver MicrosomesImproved stability vs. previous analogues mdpi.com

Identification of Major Metabolic Pathways and Metabolites

Identifying the metabolic fate of a new chemical entity is crucial for understanding its potential for producing active or toxic metabolites. A metabolite is any intermediate or product that results from the body's metabolic processes. mdpi.com Phase I metabolic reactions, which typically introduce or expose functional groups, are often the first step in biotransformation. evitachem.com For compounds like N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives, several metabolic pathways are plausible.

Based on the structure, likely metabolic pathways include hydroxylation of the aromatic fluorophenyl rings and potential O-dealkylation of the central ether linkage. nih.gov Functional groups added to the terminal nitrogen, such as those in the piperazine (B1678402) or piperidine rings, are also common sites for metabolism, including N-dealkylation or oxidation of the heterocyclic ring. For example, studies on structurally related methylenedioxyphenyl compounds show that oxidative demethylenation to form catechol derivatives is a major metabolic pathway, indicating the vulnerability of such ring structures to enzymatic attack. nih.gov

However, specific studies detailing the full metabolic map and identifying the major metabolites for this specific class of bis(4-fluorophenyl) derivatives are not extensively documented in publicly available literature.

Characterization of Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of the vast majority of small-molecule drugs. evitachem.comyoutube.com Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in a compound's metabolism is critical for predicting potential drug-drug interactions. mdpi.comnih.gov

Studies on GBR-12935, a potent dopamine (B1211576) reuptake inhibitor with a diphenylmethoxy-ethyl-piperazine structure analogous to the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} core, have provided significant insight. Research involving a panel of ten different human CYP isozymes expressed in yeast cells demonstrated that GBR-12935 binds with the highest affinity to CYP2D6, showing a dissociation constant (Kd) of 42.2 nM. nih.gov This strong interaction suggests that CYP2D6 is a key enzyme in the metabolism of this class of compounds. nih.gov Further studies have confirmed that [3H]GBR-12935 binds to sites in the human brain that are proposed to be CYP2D6. nih.gov The interaction with CYP2D6 was not affected by dopamine but was reduced by known CYP2D6 substrates and inhibitors like quinidine, propranolol, and imipramine. nih.gov

Ligand-Binding Kinetics in Biological Matrices (e.g., tissue homogenates)

To exert their pharmacological effect, N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} derivatives must bind to their intended molecular target, the dopamine transporter (DAT). Ligand-binding assays using biological matrices, such as rat brain tissue homogenates, are used to determine the affinity (Ki) and selectivity of these compounds. mdpi.commdpi.com

These derivatives have been shown to be potent inhibitors of the DAT. mdpi.commdpi.com Binding studies using rat striatal membranes have characterized the interaction of the radiolabeled analogue [3H]GBR 12935, which binds to a single high-affinity site on the dopamine uptake complex with a dissociation constant (KD) of 5.5 nM. mdpi.com Modifications to the core structure have been explored to optimize this binding affinity. For example, a series of sulfinylalkyl alicyclic amines based on the bis(4-fluorophenyl) scaffold yielded compounds with DAT binding affinities (Ki) ranging from 3 to 382 nM. mdpi.com In addition to binding to the DAT, these compounds have also been found to bind to the enzyme CYP2D6, as discussed previously. nih.govnih.gov

Table 2: Ligand-Binding Affinities for N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} Analogues in Biological Matrices
Compound/AnalogueBinding TargetBiological MatrixBinding Affinity (Ki or KD)Reference
GBR-12935Dopamine TransporterRat Striatal Membranes5.5 nM (KD) mdpi.com
GBR-12935Piperazine Acceptor Site (CYP2D6)Human Brain3-8 nM (Ki) nih.gov
GBR-12935CYP2D6Expressed Human P45042.2 nM (Kd) nih.gov
Compound 14aDopamine TransporterRat Brain Tissue23 nM (Ki) mdpi.com
General Piperidine AnaloguesDopamine TransporterRat Brain Tissue3–382 nM (Ki range) mdpi.com

Blood-Brain Barrier Permeation Studies in In Vitro Models

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. mdpi.com The BBB is a highly selective barrier that protects the brain, and predicting a compound's ability to permeate it is a major challenge in drug development. nih.gov Various in vitro models have been established to screen for BBB permeability, providing a faster and more cost-effective alternative to in vivo studies. youtube.com

Commonly used in vitro models consist of a monolayer of brain microvascular endothelial cells grown on a porous membrane in a Transwell™ insert. nih.gov This setup creates two compartments, a luminal (blood) side and an abluminal (brain) side, allowing for the measurement of a compound's passage across the cell layer. nih.gov Cell lines used in these models include immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or primary cells co-cultured with astrocytes to better mimic the in vivo environment. nih.govresearchgate.net More advanced microfluidic "BBB-on-a-chip" systems are also being developed to more accurately replicate the physiological conditions of the human BBB. nih.gov

In these assays, the apparent permeability coefficient (Papp) is calculated to quantify a compound's ability to cross the barrier. nih.gov While derivatives of N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} are designed as CNS agents, implying they are intended to cross the BBB, specific Papp values from such in vitro studies are not widely reported in the scientific literature. The evaluation of these compounds would, however, rely on these established models to rank their potential for brain entry. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-{2-[bis(4-fluorophenyl)methoxy]ethyl} derivatives?

The synthesis typically involves a two-step procedure: (1) coupling bis(4-fluorophenyl)methanol with a chloroethylamine intermediate using a nucleophilic substitution reaction, and (2) functionalizing the amine group via carbodiimide-mediated coupling (e.g., EDCI) with carboxylic acids or reduction with aluminum hydrides (e.g., LiAlH₄) to generate secondary amines. Modifications include introducing substituents like methyl, methoxy, or fluoro groups to study structure-activity relationships (SAR) .

Q. How is the structural characterization of this compound and its analogs performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution mass spectrometry (HRMS) to verify molecular weights (e.g., C₂₈H₃₃F₂N₃O observed at m/z 465.2579 ).
  • Chromatography : HPLC or column chromatography for purity assessment and enantiomer separation using chiral stationary phases .

Q. What are the primary biological targets of N-{2-[bis(4-fluorophenyl)methoxy]ethyl} derivatives?

These compounds are studied as dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors, with applications in neuropharmacology. For example, GBR 12909 (a derivative) shows high affinity for DAT, making it a tool for studying dopamine reuptake mechanisms .

Q. What purification strategies are recommended for intermediates and final products?

  • Solvent extraction : Use dichloromethane or ethyl acetate to isolate intermediates.
  • Recrystallization : Employ mixed solvents (e.g., ethyl acetate/hexane) to obtain crystalline solids.
  • Flash chromatography : Optimize gradients using silica gel for polar derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral N-{2-[bis(4-fluorophenyl)methoxy]ethyl} analogs?

Chiral resolution involves:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (R)-3-phenylpropionic acid) during coupling steps.
  • Chiral chromatography : Separate enantiomers via HPLC with cellulose-based columns.
  • Stereochemical analysis : Confirm enantiopurity using circular dichroism (CD) or optical rotation measurements .

Q. What computational methods support SAR studies for transporter affinity?

  • Docking simulations : Model interactions between analogs and DAT/SERT binding pockets (e.g., using AutoDock Vina).
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency.
  • Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over time .

Q. How can contradictory data on biological activity be resolved?

For inconsistent DAT/SERT affinity results:

  • Assay standardization : Control variables like cell type (e.g., HEK293 vs. neuronal cells) and incubation time.
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation of certain analogs.
  • Allosteric modulation studies : Investigate if substituents induce conformational changes in transporters .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings of fluorophenyl groups.
  • Microwave-assisted synthesis : Reduce reaction times for amide bond formation.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate conversions .

Q. How do structural modifications impact antimycobacterial activity?

Introducing electron-withdrawing groups (e.g., -F, -CF₃) enhances membrane penetration, as seen in analogs targeting Mycobacterium tuberculosis. Fluorine substitution at the 4-position of phenyl rings improves lipophilicity and efflux pump inhibition .

Q. What mechanistic insights explain synergistic effects with existing drugs?

  • Membrane disruption : Fluorinated derivatives destabilize mycobacterial membranes, enhancing permeability to rifampicin.
  • Efflux pump inhibition : Certain analogs block transporters like LfrA, reducing drug resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.